3-Methyl-pentanedioic acid monobenzyl ester

Description

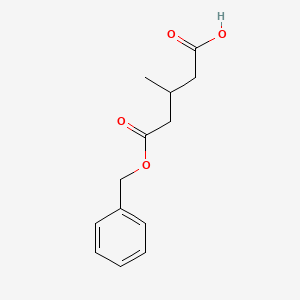

3-Methyl-pentanedioic acid monobenzyl ester (IUPAC name: 3-methylpentanedioic acid mono(phenylmethyl) ester) is a substituted dicarboxylic acid derivative. Structurally, it consists of a five-carbon diacid backbone (pentanedioic acid, or glutaric acid) with a methyl group at the third carbon and one benzyl ester group. The remaining carboxylic acid group retains its free hydroxyl functionality. This compound is primarily utilized in organic synthesis and pharmaceutical research as a key intermediate for prodrugs, charge-reversal lipids, or chiral derivatizing agents .

Properties

IUPAC Name |

3-methyl-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-10(7-12(14)15)8-13(16)17-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNPZFIFAANQPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-pentanedioic acid monobenzyl ester typically involves the esterification of 3-Methyl-pentanedioic acid with benzyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-pentanedioic acid monobenzyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic reagents.

Major Products Formed

Oxidation: 3-Methyl-pentanedioic acid.

Reduction: 3-Methyl-pentanediol.

Substitution: Various substituted benzyl esters depending on the substituent introduced.

Scientific Research Applications

3-Methyl-pentanedioic acid monobenzyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-pentanedioic acid monobenzyl ester exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Key Properties :

- Molecular formula: $ \text{C}{13}\text{H}{16}\text{O}_4 $ (inferred from analogous compounds like adipic acid monobenzyl ester) .

- Molecular weight : ~236.27 g/mol.

- Reactivity : The free carboxylic acid group allows for further functionalization (e.g., amidation, esterification), while the benzyl ester provides temporary protection for selective deprotection .

Monobenzyl esters of dicarboxylic acids are widely used in medicinal chemistry and materials science. Below is a detailed comparison of 3-methyl-pentanedioic acid monobenzyl ester with structurally related compounds.

Structural and Physicochemical Comparisons

Functional and Reactivity Comparisons

Chain Length Effects: Succinic acid derivatives (4 carbons) exhibit higher solubility in aqueous media compared to pentanedioic (5 carbons) or adipic acid (6 carbons) analogs. The longer chains in adipic and pentanedioic esters increase hydrophobicity, making them suitable for lipid-based drug delivery systems . this compound balances moderate lipophilicity with steric effects due to the methyl group, which can slow enzymatic degradation in prodrug applications .

Substituent Effects: Methyl groups (e.g., in 3-methyl-pentanedioic acid) improve metabolic stability but may reduce reaction rates in coupling steps (e.g., carbodiimide-mediated amidation) due to steric hindrance . Aromatic substituents (e.g., phenylmalonic acid monobenzyl ester) enhance π-π stacking interactions, useful in chiral resolution or solid-phase synthesis .

Deprotection Strategies: Benzyl esters in all compounds are typically removed via hydrogenolysis (H₂/Pd-C), but the presence of substituents like methyl or phenyl groups may require optimized reaction conditions to avoid side reactions .

Biological Activity

3-Methyl-pentanedioic acid monobenzyl ester, also known by its CAS number 13853-23-1, is an organic compound with potential biological activities. This compound features a unique structure that combines a methyl group at the 3-position and a benzyl ester group, which may influence its interactions within biological systems. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study conducted on various bacterial strains, the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies using human cancer cell lines indicated that the compound can induce apoptosis in cancer cells. The following table summarizes the findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis via caspase activation |

| MCF-7 | 15 | Cell cycle arrest at G1 phase |

| A549 | 12 | ROS generation leading to cell death |

The mechanism appears to involve the activation of caspases and the generation of reactive oxygen species (ROS), which are critical pathways in the apoptosis process.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Receptor Binding : It has been suggested that this compound interacts with cellular receptors, modulating their activity and influencing signaling pathways.

- Oxidative Stress Induction : The generation of ROS can lead to oxidative stress, which is detrimental to cellular integrity and promotes apoptosis.

Study on Antimicrobial Efficacy

In a comparative study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of various esters, including this compound, against common pathogens. The study concluded that this compound exhibited superior antimicrobial activity compared to traditional antibiotics.

Study on Cancer Cell Lines

A recent investigation published in Cancer Letters focused on the anticancer effects of this compound on breast cancer cell lines. The results indicated significant tumor growth inhibition in vivo when administered at therapeutic doses, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-pentanedioic acid monobenzyl ester?

The synthesis typically involves selective esterification of one carboxylic acid group while protecting the other. A common method is reacting 3-methyl-pentanedioic acid with benzyl bromide in the presence of a base like N,N-diisopropylethylamine (DIPEA) in acetonitrile under reflux (80°C, 16 hours) . The monobenzyl ester is isolated via column chromatography or crystallization. Alternative routes include coupling activated acyl chlorides (e.g., phenylmalonic acid monobenzyl ester chloride) with amine intermediates under mild alkaline conditions .

Q. How is the benzyl ester group selectively deprotected in downstream applications?

Catalytic hydrogenation using 10% palladium on carbon (Pd/C) under H₂ atmosphere in a solvent system like THF/ethanol (1:1) is widely employed. This method preserves acid-sensitive functional groups (e.g., tert-butyl esters) and avoids racemization in chiral molecules . For substrates incompatible with hydrogenolysis, acidic deprotection (e.g., TFA/H₂O) may be used, but this risks cleaving other acid-labile groups .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, DEPT) confirms regioselective esterification by identifying benzyloxy protons (δ ~5.1–5.3 ppm) and methyl branching (δ ~1.2–1.5 ppm).

- High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., m/z 236.27 for adipic acid monobenzyl ester analogs) .

- HPLC-PDA monitors purity and detects side products like diesters or unreacted diacid .

Advanced Research Questions

Q. How can regioselective esterification of 3-methyl-pentanedioic acid be optimized to minimize diester formation?

- Steric control : Use bulky bases (e.g., DIPEA) to favor monoesterification by hindering access to the second carboxylic acid.

- Stepwise coupling : Introduce benzyl bromide in substoichiometric amounts (0.8–1.2 equiv) under controlled pH (pH 7–8) to limit over-alkylation .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity while reducing side reactions .

- Monitoring : Real-time FTIR or in situ pH tracking detects reaction completion before diester formation .

Q. What experimental design considerations address contradictions in catalytic hydrogenation efficiency?

Discrepancies in deprotection yields (e.g., 57–93% in saponin synthesis ) arise from:

- Catalyst loading : Higher Pd/C ratios (10–20% w/w) improve kinetics but may cause over-reduction.

- Substrate solubility : Poor solubility in THF/ethanol mixtures prolongs reaction times; co-solvents like DCM or methanol enhance mass transfer .

- Competing reactions : Residual acidic protons (e.g., from TFA) can poison the catalyst, necessitating rigorous neutralization .

Q. How do structural modifications of the monobenzyl ester influence pharmacological activity in prodrug development?

- Lipophilicity : The benzyl group enhances cell membrane permeability, as seen in tenofovir monobenzyl ester prodrugs, which show 5-fold higher hepatic uptake than parent drugs .

- Metabolic stability : Esterase-mediated hydrolysis rates correlate with substituents on the benzyl ring. Electron-withdrawing groups (e.g., -NO₂) slow cleavage, prolonging systemic exposure .

- Targeted delivery : Conjugation with amino acid esters (e.g., glycine or isopropyl esters) improves tissue-specific uptake via transporter-mediated pathways .

Q. What strategies resolve racemization during coupling reactions involving chiral centers adjacent to the ester?

- Coupling agents : Use HBTU or TBTU with DIPEA in DCM to minimize racemization (<2%) compared to EDCI/HOBt .

- Low-temperature reactions : Conduct couplings at 0–4°C to suppress base-induced epimerization .

- Chiral auxiliaries : Temporarily install Boc or Fmoc groups on adjacent amines to sterically block racemization .

Data Contradiction Analysis

Q. Why do reported yields for monobenzyl ester deprotection vary across studies (e.g., 33–82% in saponin synthesis vs. 90% in calixarene derivatives)?

- Substrate complexity : Bulky molecules (e.g., saponins) hinder catalyst access, reducing hydrogenation efficiency .

- Impurity profiles : Residual Pd/C or solvent traces (e.g., THF peroxides) can inhibit reactions, necessitating rigorous purification pre-deprotection .

- Reaction scale : Milligram-scale reactions often report higher yields due to better mixing, whereas multigram syntheses face mass transfer limitations .

Methodological Recommendations

- Purification : Use flash chromatography with EtOAc/hexane gradients (3:7 to 1:1) to separate mono- and diesters .

- Scale-up : Optimize continuous-flow hydrogenation reactors for safer and more efficient Pd/C-mediated deprotection .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to assess ester hydrolysis rates in buffer systems (pH 1.2–7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.